molecular formula C20H17N5O2S2 B2955612 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 905765-33-5

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2955612
CAS No.: 905765-33-5
M. Wt: 423.51
InChI Key: JKWJZCAKTROCNO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is an organic compound that features a unique structure combining a triazole ring, a thiophene ring, and an acetamide group

Scientific Research Applications

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has significant research interest due to its diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Its potential bioactivity is of interest for developing new pharmaceuticals.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer properties.

  • Industry: : May be used in the development of novel materials with specific electronic, photophysical, or catalytic properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, compounds containing functional groups like amines and thiols may require appropriate handling and storage to prevent exposure and degradation .

Future Directions

Thiophene derivatives are a topic of interest in medicinal chemistry due to their diverse therapeutic properties . Future research could involve the synthesis and characterization of novel thiophene derivatives, including those containing a 1,2,4-triazole ring, to investigate their potential pharmacological activities.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the construction of the triazole ring, followed by the introduction of the thiophene and phenoxyphenyl groups. Detailed reaction conditions such as temperature, solvents, and catalysts must be carefully optimized to achieve high yield and purity.

Industrial production methods: : On an industrial scale, the production process must be efficient, cost-effective, and environmentally friendly. This may involve the development of robust catalytic systems and continuous flow processes to maximize the production rate while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The triazole ring may be reduced under certain conditions to yield different products.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and phenoxyphenyl groups.

Common reagents and conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidations.

  • Reduction: : Common reducing agents include hydrogen gas with a suitable catalyst or sodium borohydride.

  • Substitution: : Various nucleophiles or electrophiles can be used, depending on the specific functional groups targeted.

Major products formed: : The products of these reactions vary widely but can include modified triazoles, sulfones, and substituted phenoxyphenyl derivatives, each with potential utility in different applications.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds, 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of structural elements, which may confer distinct properties such as improved stability, specificity, or bioactivity.

Similar compounds: : Other compounds in this category might include those with similar triazole-thiophene scaffolds or acetamide-functionalized derivatives

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c21-25-19(17-7-4-12-28-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)27-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJZCAKTROCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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